Boc-4-methyl-L-phenylalanine

Catalog No.
S672851
CAS No.
80102-26-7
M.F
C15H21NO4
M. Wt
279,34 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-methyl-L-phenylalanine

CAS Number

80102-26-7

Product Name

Boc-4-methyl-L-phenylalanine

IUPAC Name

(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279,34 g/mole

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

JYRWNPUFECDJCX-LBPRGKRZSA-N

SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-26-7;N-Boc-4-Methyl-L-phenylalanine;Boc-4-methyl-L-phenylalanine;Boc-L-4-Methylphe;Boc-L-4-Methylphenylalanine;Boc-Phe(4-Me)-OH;Boc-L-phe(4-me)-OH;BOC-4-METHY-L-PHENYLALANINE;SBB064603;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-P-TOLYL-PROPIONICACID;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-methylphenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoicacid;BOC-P-ME-PHE-OH;Boc-4-Methyl-L-Phe-OH;BOC-P-ME-L-PHE-OH;SCHEMBL25672;BOC-L-4-ME-PHE-OH;KSC919A2B;15006_ALDRICH;AC1MC511;BOC-L-4-METHYL-PHE-OH;15006_FLUKA;CTK8B9020;JYRWNPUFECDJCX-LBPRGKRZSA-N;MolPort-001-758-368

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Application in Microbial Cell Factories

Scientific Field: Biotechnology

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Results: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S .

Application in Pharmaceutical Research

Scientific Field: Pharmaceutical Research

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .

Methods of Application: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

Results: The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans. Some amide compounds act as metal chelating ligands with Fe2+ ions .

Application in Agrochemicals

Scientific Field: Agrochemistry

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of agrochemicals .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain agrochemicals .

Application in Dye Manufacturing

Scientific Field: Dye Manufacturing

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of dyestuff .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain dyes .

Application in Antimicrobial and Antioxidant Activities

Summary of Application: Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from N-Boc-4-Methyl-L-phenylalanine, have shown antimicrobial and antioxidant activities .

Results: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of compounds showed antibacterial activities. The resultant compounds screened for anti-oxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

Boc-4-methyl-L-phenylalanine (N-Boc-4-methyl-L-phenylalanine), abbreviated as Boc-N-Me-Phe-OH, is a synthetic derivative of the naturally occurring amino acid L-phenylalanine. It is a key building block in organic synthesis, particularly for the production of peptides and pharmaceuticals [, ]. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, which safeguards the amino group (NH2) during chemical reactions []. The 4-methyl substitution indicates the presence of a methyl group on the fourth carbon atom of the phenyl ring.


Molecular Structure Analysis

Boc-4-methyl-L-phenylalanine possesses a complex molecular structure with several key features (shown in Figure 1) [, ]:

  • Central Carbon Chain: The core structure consists of a three-carbon chain with an amino group at one end and a carboxylic acid group (COOH) at the other.
  • Phenyl Ring: Attached to the second carbon is a phenyl ring, a six-membered aromatic ring characteristic of amino acids.
  • Methyl Group: A methyl group (CH3) is positioned on the fourth carbon of the phenyl ring.
  • Boc Protecting Group: An bulky tert-butyloxycarbonyl group (Boc) is attached to the amino group, protecting it from unwanted reactions.
  • L-Stereoisomer: The molecule exhibits L-stereochemistry, meaning the spatial arrangement of its functional groups is identical to the naturally occurring L-phenylalanine.

This specific structure allows Boc-4-methyl-L-phenylalanine to participate in various chemical reactions for peptide synthesis while maintaining the essential properties of L-phenylalanine.


Chemical Reactions Analysis

Boc-4-methyl-L-phenylalanine is a versatile intermediate involved in several crucial chemical reactions:

  • Peptide Synthesis: The Boc group is selectively removed under acidic conditions, allowing the free amino group of Boc-N-Me-Phe-OH to react with the carboxylic acid group of another amino acid, forming a peptide bond. This process can be repeated to create peptide chains of varying lengths [].
  • Deprotection: The Boc group can be cleaved using specific acids like trifluoroacetic acid (TFA) to liberate the free amino group of the molecule [].

Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of the bulky Boc group and the aromatic ring, Boc-4-methyl-L-phenylalanine is likely a solid at room temperature.
  • Solubility: It may exhibit moderate solubility in organic solvents like dichloromethane and dimethylformamide due to the hydrophobic nature of the phenyl ring and the Boc group.
  • Stability: The Boc protecting group offers stability to the molecule under basic conditions. However, it might be susceptible to hydrolysis under acidic conditions.

XLogP3

2.2

Wikipedia

Boc-4-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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